molecular formula C16H14N4S2 B12008652 3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl- CAS No. 54364-14-6

3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-

Cat. No.: B12008652
CAS No.: 54364-14-6
M. Wt: 326.4 g/mol
InChI Key: PZCULZZDTAMDLF-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] is a compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a pyridine ring substituted with a nitrile group and two sulfur atoms forming a disulfide bridge between two pyridine rings. The molecular formula of this compound is C16H14N4S2, and it has a molecular weight of 326.4392 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] can be achieved through the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles using potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of mild oxidation of 2-mercaptopyridines to obtain bis(pyrid-2-yl) disulfides, which are of significant practical interest due to their accessibility and biological activity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides and sulfonates.

    Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiol derivatives.

    Substitution: The nitrile group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Common reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Various nucleophiles can be used to substitute the nitrile group under appropriate conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein. The disulfide bridge in the compound plays a crucial role in forming intramolecular S–S bonds, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] is unique due to its specific substitution pattern on the pyridine ring and its ability to form stable disulfide bridges. This makes it particularly useful in the synthesis of complex compounds and in applications requiring stable disulfide linkages .

Properties

CAS No.

54364-14-6

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(3-cyano-4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14N4S2/c1-9-5-11(3)19-15(13(9)7-17)21-22-16-14(8-18)10(2)6-12(4)20-16/h5-6H,1-4H3

InChI Key

PZCULZZDTAMDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SSC2=C(C(=CC(=N2)C)C)C#N)C

Origin of Product

United States

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